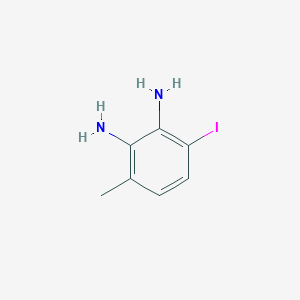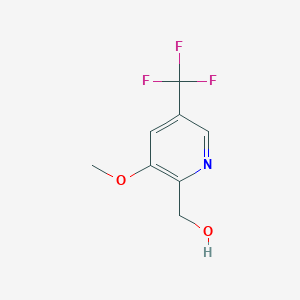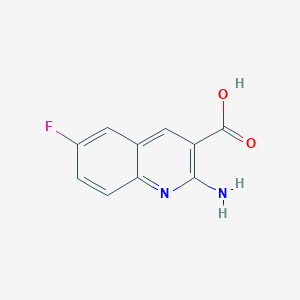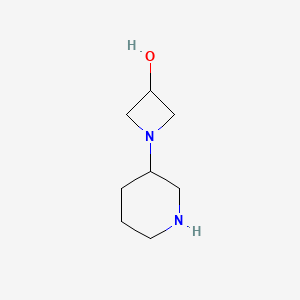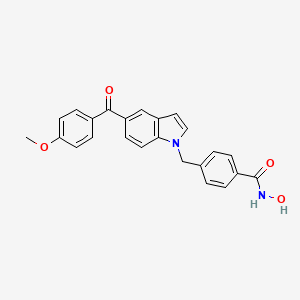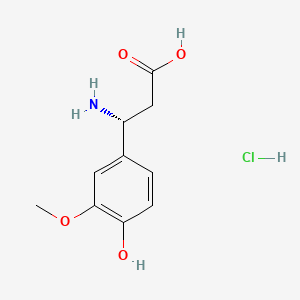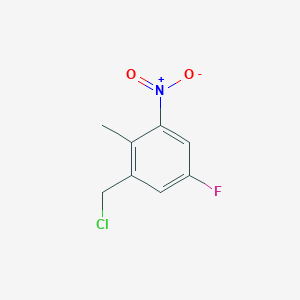
1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene is an aromatic compound with a complex structure that includes a chloromethyl group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene typically involves the chloromethylation of a suitable aromatic precursor. One common method involves the reaction of 5-fluoro-2-methyl-3-nitrobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and more efficient catalysts to improve yield and reduce waste.
Analyse Chemischer Reaktionen
1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing/oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways.
Medicine: Derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism by which 1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene exerts its effects depends on the specific application and the molecular targets involved. For example, in biological systems, the compound or its derivatives may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The presence of the nitro group can also influence the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-2-fluoro-4-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-(Bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene: Bromine instead of chlorine, which can affect the compound’s reactivity in nucleophilic substitution reactions.
1-(Chloromethyl)-5-fluoro-2-methyl-4-nitrobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Eigenschaften
Molekularformel |
C8H7ClFNO2 |
|---|---|
Molekulargewicht |
203.60 g/mol |
IUPAC-Name |
1-(chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7ClFNO2/c1-5-6(4-9)2-7(10)3-8(5)11(12)13/h2-3H,4H2,1H3 |
InChI-Schlüssel |
MAQYOWXXPFSHCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


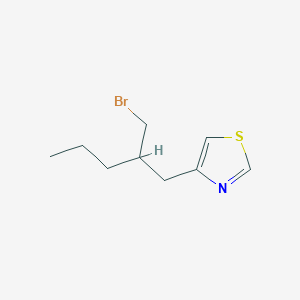

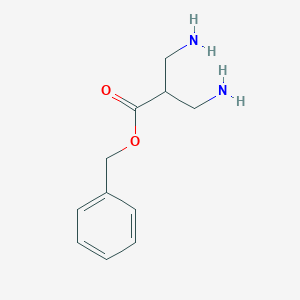

![6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B15328955.png)
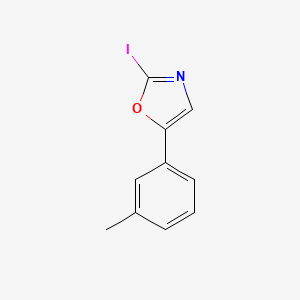
![3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B15328964.png)
